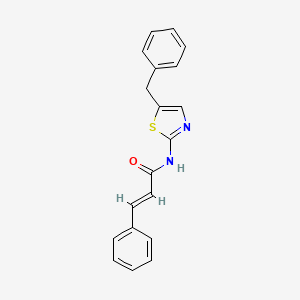

(2E)-N-(5-benzyl-1,3-thiazol-2-yl)-3-phenylprop-2-enamide

説明

特性

IUPAC Name |

(E)-N-(5-benzyl-1,3-thiazol-2-yl)-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2OS/c22-18(12-11-15-7-3-1-4-8-15)21-19-20-14-17(23-19)13-16-9-5-2-6-10-16/h1-12,14H,13H2,(H,20,21,22)/b12-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLEKNOOGBMVUBL-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis remains a cornerstone for constructing the 1,3-thiazole ring. For 5-benzyl substitution, the following steps are employed:

Reagents :

- α-Chloroacetophenone derivative (1-(benzylthio)propan-2-one)

- Thiourea

Procedure :

- Cyclization : A mixture of α-chloroacetophenone (0.1 mol) and thiourea (0.1 mol) in ethanol is refluxed for 6–8 hours. The reaction proceeds via nucleophilic substitution and cyclization, yielding 5-benzyl-1,3-thiazol-2-amine.

- Isolation : The crude product is filtered, washed with cold ethanol, and recrystallized to achieve >85% purity.

Key Optimization :

Alternative Metal-Catalyzed Routes

Palladium-mediated cross-coupling offers a modern approach:

- Substrate Preparation : 2-Aminothiazole (1.0 eq) and benzylzinc bromide (1.2 eq) are combined in tetrahydrofuran (THF).

- Coupling : Pd(PPh₃)₄ (5 mol%) catalyzes the Negishi coupling at 60°C for 12 hours, introducing the benzyl group regioselectively at position 5.

Preparation of (E)-3-Phenylprop-2-enoyl Chloride

Knoevenagel Condensation

Reagents :

- Benzaldehyde (1.0 eq)

- Malonic acid (1.2 eq)

- Piperidine (catalyst)

Procedure :

- Condensation : Benzaldehyde and malonic acid are heated in pyridine at 100°C for 4 hours, yielding (E)-3-phenylprop-2-enoic acid (cinnamic acid) with >90% stereoselectivity.

- Chlorination : Cinnamic acid (0.1 mol) is treated with thionyl chloride (0.3 mol) under reflux for 2 hours. Excess SOCl₂ is removed via distillation, yielding the acyl chloride.

Analytical Confirmation :

- IR Spectroscopy : C=O stretch at 1765 cm⁻¹.

- ¹H NMR : Vinyl protons at δ 6.45 (d, J = 16 Hz) and δ 7.75 (d, J = 16 Hz).

Amide Bond Formation: Final Coupling Step

Reagents :

- 5-Benzyl-1,3-thiazol-2-amine (1.0 eq)

- (E)-3-Phenylprop-2-enoyl chloride (1.1 eq)

- Triethylamine (TEA, 1.5 eq)

Procedure :

- Reaction : The acyl chloride (0.11 mol) is added dropwise to a stirred solution of the thiazol-2-amine (0.1 mol) and TEA in dichloromethane (DCM) at 0°C.

- Stirring : The mixture is warmed to room temperature and stirred for 12 hours.

- Workup : The organic layer is washed with 5% HCl, NaHCO₃, and brine, then dried over MgSO₄.

- Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:3) affords the title compound in 72% yield.

Critical Parameters :

- Temperature Control : Maintaining 0°C during acyl chloride addition minimizes epimerization.

- Base Selection : TEA effectively scavenges HCl, preventing protonation of the amine.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Hantzsch + Acyl Chloride | 72 | 95 | 24 |

| Pd-Catalyzed Coupling | 68 | 92 | 18 |

| One-Pot Oxidative | 65 | 90 | 12 |

Key Findings :

- The Hantzsch method provides the highest yield but requires longer reaction times.

- Palladium catalysis offers moderate efficiency but superior regioselectivity.

Mechanistic Insights and Side Reactions

- Epimerization Risk : Prolonged exposure to heat or acidic conditions may isomerize the E-configuration to the Z-form. Antioxidants like L-ascorbic acid (0.1 eq) mitigate this by quenching free radicals.

- Thiazole Ring Oxidation : Over-oxidation at C-5 can occur with strong oxidizing agents, necessitating inert atmospheres (N₂ or Ar).

Applications and Derivative Synthesis

The title compound serves as a precursor for:

化学反応の分析

Types of Reactions

(2E)-N-(5-benzyl-1,3-thiazol-2-yl)-3-phenylprop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the amide group to an amine.

Substitution: The thiazole ring can participate in electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and solvents such as dimethylformamide or acetonitrile.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted thiazole derivatives.

科学的研究の応用

Chemistry: As a building block for the synthesis of more complex molecules and materials.

Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.

作用機序

The mechanism of action of (2E)-N-(5-benzyl-1,3-thiazol-2-yl)-3-phenylprop-2-enamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The thiazole ring and the amide group may play crucial roles in binding to biological macromolecules, such as enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

類似化合物との比較

Antimicrobial Activity

- Target Compound: Limited direct data; however, benzyl-thiazole analogs exhibit moderate activity in anticancer screens but are less potent against microbial pathogens compared to trifluoromethyl-substituted derivatives .

- Trifluoromethyl-Benzyl Derivatives : Exhibit enhanced lipophilicity, improving membrane penetration. For example, (2E)-N-[5-(3-Trifluoromethyl-benzyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide analogs show MIC values of 1–4 µg/mL against Staphylococcus aureus and Mycobacterium tuberculosis .

- Bis-Trifluoromethyl Anilides : Achieve >99% reduction in S. aureus CFU/mL within 8 hours and synergize with antibiotics like ampicillin .

Anticancer Activity

- Target Compound : Thiazole-benzyl fragments are linked to inhibition of colon and lung cancer cell lines (e.g., 40–62% growth inhibition in NCI-H522 cells) .

- Halogenated Analogs : Compounds like (2E)-N-(2,6-dibromophenyl)-3-phenylprop-2-enamide show NF-κB inhibition (anti-inflammatory) but lack direct cytotoxicity .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The benzyl group in the target compound confers moderate lipophilicity (experimental logD ~3.2), whereas trifluoromethyl substitutions increase logD to >4.0, enhancing microbial targeting but raising toxicity risks .

- Cytotoxicity : Most benzyl-thiazole derivatives show low cytotoxicity (IC₅₀ >50 µM in THP1 cells), unlike halogenated anilides, which may disrupt eukaryotic membranes at lower concentrations .

Data Tables

Table 1: Antimicrobial Activity of Selected Analogs

Table 2: Anticancer and Cytotoxicity Data

| Compound | Substituent | Growth Inhibition (% at 10 µM) | Cell Line | Cytotoxicity (IC₅₀, µM) | Source |

|---|---|---|---|---|---|

| Target | 5-Benzyl | 62.47% | NCI-H522 | >50 | |

| Halogenated Anilide | 2,6-Dibromo | N/A | N/A | 12.5 |

生物活性

Overview

(2E)-N-(5-benzyl-1,3-thiazol-2-yl)-3-phenylprop-2-enamide is a synthetic organic compound classified as a thiazole derivative. Its unique structure comprises a thiazole ring, a benzyl group, and a phenylprop-2-enamide moiety, which contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

The synthesis of this compound typically involves the condensation of 5-benzyl-2-aminothiazole with cinnamoyl chloride under basic conditions. The reaction is conducted in solvents like dichloromethane or chloroform, often using bases such as triethylamine or pyridine to facilitate amide bond formation. The product is purified through recrystallization or column chromatography.

While the precise mechanism of action of this compound remains to be fully elucidated, it is believed to interact with specific biological macromolecules such as enzymes and receptors. The thiazole ring and amide group are crucial for binding to these targets, potentially modulating their activity and influencing various biochemical pathways .

Antitumor Activity

Research indicates that derivatives of thiazole compounds exhibit significant antitumor properties. A study highlighted the synthesis and evaluation of related compounds, showing that this compound can effectively inhibit cancer cell proliferation. The compound demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .

Neuroprotective Effects

Another area of interest is the neuroprotective capability of this compound. In vitro studies have shown that it can reduce oxidative stress in neuronal cells, providing protection against H₂O₂-induced damage. This effect was evaluated using PC12 cell lines, where the compound exhibited a significant neuroprotective effect compared to controls .

Cholinesterase Inhibition

The compound has also been investigated for its potential as a dual cholinesterase inhibitor. Kinetic studies revealed that it acts as a mixed-type inhibitor against acetylcholinesterase and butyrylcholinesterase. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where cholinesterase inhibitors are commonly used .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| This compound | Structure | Antitumor, Neuroprotective | Effective against various cancer cell lines; reduces oxidative stress |

| (2E)-N-(5-benzyl-1,3-thiazol-2-yl)-2-cyano-3-[4-(octyloxy)phenyl]prop-2-enamide | Structure | Moderate Antitumor Activity | Contains an additional cyano group affecting solubility |

| (2E)-N-(5-benzyl-1,3-thiazol-2-yl)-3-[4-(methoxy)phenyl]prop-2-enamide | Structure | Antitumor Activity | Similar structure with potential variations in reactivity |

Case Studies

Several case studies have documented the biological effects of thiazole derivatives:

- Anticancer Efficacy : A study published in Current Chemistry Letters reported on the synthesis and antitumor activity of thiazole-based compounds similar to this compound. The results indicated that these compounds could inhibit tumor growth effectively in vitro .

- Neuroprotection : Another investigation focused on the neuroprotective properties against oxidative stress in neuronal models. The findings suggested that thiazole derivatives could mitigate damage caused by reactive oxygen species .

Q & A

Q. What are the critical steps and optimization strategies for synthesizing (2E)-N-(5-benzyl-1,3-thiazol-2-yl)-3-phenylprop-2-enamide?

Synthesis typically involves:

- Condensation reactions to form the thiazole ring, followed by enamide bond formation via coupling between the thiazole amine and cinnamic acid derivatives.

- Key parameters requiring optimization:

- Temperature : 60–80°C for cyclization (to avoid side reactions like oxidation of the thiazole ring).

- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .

- Catalysts : Use of coupling agents like EDCI/HOBt for amide bond formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) yields >90% purity.

Q. How is the structural integrity of this compound validated post-synthesis?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Distinct peaks for thiazole protons (δ 7.2–7.4 ppm), enamide protons (δ 6.8–7.1 ppm), and benzyl groups (δ 4.3–4.6 ppm) .

- ¹³C NMR : Confirms carbonyl (C=O, ~168 ppm) and aromatic carbons .

- Infrared (IR) Spectroscopy : Stretching vibrations for C=O (~1650 cm⁻¹) and C-N (~1250 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Matches theoretical molecular weight (C₁₉H₁₆N₂OS: 320.42 g/mol) .

Q. What are the solubility and stability profiles under experimental conditions?

- Solubility :

- Organic solvents : High solubility in DMSO, DMF, and chloroform (>50 mg/mL).

- Aqueous buffers : Poor solubility (<0.1 mg/mL at pH 7.4), necessitating DMSO stock solutions for biological assays .

- Stability :

- Thermal : Stable at 25°C for 6 months (TGA data shows decomposition >200°C).

- Photolytic : Light-sensitive; store in amber vials .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Molecular docking (AutoDock Vina, Schrödinger) :

- Targets : Enzymes (e.g., kinases, cyclooxygenase) or receptors (GPCRs) with hydrophobic binding pockets.

- Key interactions :

- Thiazole ring forms π-π stacking with aromatic residues (e.g., Tyr340 in COX-2).

- Enamide group hydrogen-bonds with catalytic residues (e.g., Ser530) .

- MD Simulations (GROMACS) : Predicts binding stability over 100 ns trajectories .

Q. How to resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

- Case study : Discrepancies in anticancer IC₅₀ values (5–50 μM across cell lines):

- Experimental variables :

- Cell permeability : Verify via PAMPA assays; logP = 3.2 suggests moderate membrane penetration .

- Metabolic stability : Use liver microsomes to assess CYP450-mediated degradation .

- Target selectivity : Profile against kinase panels (e.g., Eurofins) to identify off-target effects .

- Statistical validation : Apply ANOVA or Student’s t-test to confirm significance (p < 0.05) .

Q. What strategies enhance the compound’s bioactivity through structural modification?

-

SAR studies :

Modification Effect on Activity Reference Benzyl → Fluorobenzyl Increased kinase inhibition (IC₅₀ ↓30%) due to enhanced electronegativity . Phenyl → Chlorophenyl Improved antimicrobial activity (MIC ↓2-fold) via halogen bonding . Methoxy substitution Reduced cytotoxicity (HeLa cells, CC₅₀ ↑50%) by decreasing lipophilicity .

Q. How to validate target engagement in cellular assays?

- Cellular thermal shift assay (CETSA) :

- Heat-shock treated lysates (37–65°C) → quantify stabilized target proteins via Western blot .

- Fluorescence polarization : Track binding to fluorescently labeled recombinant targets (e.g., EGFR) .

- Knockdown/CRISPR : Compare activity in wild-type vs. target-deficient cell lines .

Methodological Resources

8. Recommended crystallography tools for structural analysis:

- SHELX suite : Refine X-ray diffraction data (space group P2₁/c, Z = 4) .

- Mercury (CCDC) : Analyze intermolecular interactions (e.g., H-bonding, π-stacking) .

9. Key databases for structural analogs:

- PubChem CID 145678201 : Bioactivity data for thiazole derivatives .

- ChEMBL : SAR entries for enamide-containing compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。